molecular formula C23H22N2O5S B11233393 N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11233393
M. Wt: 438.5 g/mol
InChI Key: YCVRAULFZFITEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and has been a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields .

Industrial production methods often employ green synthesis techniques to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free reactions, which not only reduce the use of hazardous chemicals but also improve the overall efficiency of the process .

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces amines .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives, such as:

    6-ethyl-1,4-thiazine: Known for its vasodilatory effects.

    6-benzylthieno[2,3-b][1,4]thiazine: Exhibits smooth muscle relaxation properties.

    1,2,4-benzothiadiazine-1,1-dioxide: Used as a KATP channel activator

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-4-25-19-11-9-15(13-18(19)17-7-5-6-8-22(17)31(25,27)28)23(26)24-16-10-12-20(29-2)21(14-16)30-3/h5-14H,4H2,1-3H3,(H,24,26)

InChI Key

YCVRAULFZFITEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.